{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate
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Overview
Description
This compound is particularly valuable in drug synthesis, organic chemistry, and material science due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate typically involves the reaction of 4-bromobenzylamine with methyl 4-tert-butylbenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl moiety, leading to the formation of brominated quinones.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include brominated quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- {[(4-Chlorophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate
- {[(4-Fluorophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate
- {[(4-Methylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate
Uniqueness
Compared to its analogs, {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific chemical reactions such as halogen bonding and electrophilic aromatic substitution. This makes it particularly valuable in synthetic chemistry and material science .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO3/c1-20(2,3)16-8-6-15(7-9-16)19(24)25-13-18(23)22-12-14-4-10-17(21)11-5-14/h4-11H,12-13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFYKMAQDFDUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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